Cas no 2094499-52-0 (5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide)

5-Bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide is a specialized organic compound featuring a brominated pyridine core linked to an azetidinone-containing benzyl group via a carboxamide bridge. This structure confers potential utility in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting protease inhibition or receptor modulation. The bromine substituent enhances reactivity for further functionalization, while the azetidinone moiety may contribute to conformational rigidity and binding affinity. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound’s purity and stability under standard conditions ensure reliable performance in synthetic applications.
5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide structure
2094499-52-0 structure
Product name:5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide
CAS No:2094499-52-0
MF:C16H14BrN3O2
MW:360.20526266098
CID:6607004
PubChem ID:121564893

5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26596746
    • 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide
    • AKOS033721640
    • Z1995731362
    • 2094499-52-0
    • Inchi: 1S/C16H14BrN3O2/c17-13-7-12(9-18-10-13)16(22)19-8-11-2-1-3-14(6-11)20-5-4-15(20)21/h1-3,6-7,9-10H,4-5,8H2,(H,19,22)
    • InChI Key: PRPXXYJFTALVIU-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C(NCC1=CC=CC(=C1)N1C(CC1)=O)=O

Computed Properties

  • Exact Mass: 359.02694g/mol
  • Monoisotopic Mass: 359.02694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.3Ų
  • XLogP3: 1.4

5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26596746-0.05g
5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide
2094499-52-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide

Recent Advances in the Study of 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide (CAS: 2094499-52-0)

The compound 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide (CAS: 2094499-52-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

Recent studies have highlighted the role of 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide as a promising scaffold for the development of novel kinase inhibitors. The compound's unique structure, featuring a bromo-substituted pyridine core and an azetidinone moiety, has been shown to interact selectively with specific kinase targets, making it a valuable candidate for further optimization.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent inhibitory activity against a subset of tyrosine kinases implicated in cancer progression. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding mode of the compound within the kinase active site. These findings suggest that 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide could serve as a lead compound for the development of targeted cancer therapies.

Another notable advancement comes from a recent patent application (WO2023051234), which describes a novel synthetic route for the production of 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide with improved yield and purity. The patent highlights the scalability of the process, which could facilitate the compound's transition from laboratory-scale synthesis to industrial production.

Beyond its kinase inhibitory properties, preliminary data from a 2024 study in Bioorganic & Medicinal Chemistry Letters suggest that this compound may also modulate inflammatory pathways. The study reported that 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating potential applications in the treatment of inflammatory diseases.

Despite these promising findings, challenges remain in the development of 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide as a therapeutic agent. Current research efforts are focused on improving the compound's pharmacokinetic properties, particularly its metabolic stability and oral bioavailability. Several research groups are exploring structural modifications to the core scaffold while maintaining its biological activity.

In conclusion, 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide (CAS: 2094499-52-0) represents an exciting area of research in chemical biology and drug discovery. Its dual potential as both a kinase inhibitor and an anti-inflammatory agent makes it a particularly interesting candidate for further investigation. Continued research into its mechanism of action and therapeutic potential is warranted, with the ultimate goal of translating these findings into clinically relevant treatments.

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk